molecular formula C20H16N2O3V B15088850 2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium

2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium

Cat. No.: B15088850
M. Wt: 383.3 g/mol
InChI Key: UHQUHPCZYMBXQH-UHFFFAOYSA-N
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Description

2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium is a coordination compound that features a vanadium center coordinated to a Schiff base ligand derived from salicylaldehyde and o-phenylenediamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium typically involves the reaction of salicylaldehyde with o-phenylenediamine to form the Schiff base ligand. This ligand is then reacted with a vanadium precursor, such as vanadyl sulfate or vanadyl acetylacetonate, under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is usually stirred for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow processes and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium can undergo various chemical reactions, including:

    Oxidation: The vanadium center can participate in redox reactions, where it cycles between different oxidation states.

    Substitution: The Schiff base ligand can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

    Coordination: The compound can form coordination complexes with other ligands, altering its chemical properties and reactivity.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and nucleophiles like amines or thiols for substitution reactions. Typical reaction conditions involve moderate temperatures and solvents such as ethanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state vanadium complexes, while substitution reactions may produce derivatives with modified Schiff base ligands.

Scientific Research Applications

2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium involves its interaction with molecular targets such as enzymes and DNA. The vanadium center can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the Schiff base ligand can intercalate into DNA, disrupting its structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium is unique due to its combination of a vanadium center and a Schiff base ligand, which imparts distinct redox properties and the ability to form stable coordination complexes. This makes it particularly valuable in catalysis and medicinal chemistry applications.

Properties

Molecular Formula

C20H16N2O3V

Molecular Weight

383.3 g/mol

IUPAC Name

2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium

InChI

InChI=1S/C20H16N2O2.O.V/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24;;/h1-14,23-24H;;

InChI Key

UHQUHPCZYMBXQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3O)O.O=[V]

Origin of Product

United States

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